

Cross-study comparison of Luseogliflozin safety profiles in clinical trials

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Luseogliflozin Safety Profile: A Cross-Study Comparison in Clinical Trials

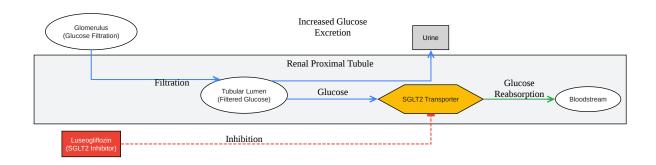
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **Luseogliflozin**, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, based on data from key clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety and tolerability of this compound.

Mechanism of Action of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] SGLT2 inhibitors, such as **Luseogliflozin**, selectively block this transporter, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] This mechanism of action is independent of insulin secretion or action.[1]





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Caption: Mechanism of action of Luseogliflozin as an SGLT2 inhibitor.

Safety Profile of Luseogliflozin in Monotherapy

Clinical trials have evaluated the safety of **Luseogliflozin** as a monotherapy in patients with type 2 diabetes. The following table summarizes the incidence of adverse events (AEs) from a key Phase 3 study in a Japanese population.



Adverse Event Category	Luseogliflozin 2.5 mg (n=79)	Placebo (n=79)
Any Adverse Event	59.5%	57.0%
Severe Adverse Events	0%	0%
Adverse Events Leading to Discontinuation	0%	0%
Hypoglycemia	1.3%	0%
Urinary Tract Infection	1.3%	0%
Genital Infection	0%	0%
Pollakiuria (Frequent Urination)	Not Reported	Not Reported
Data from a 24-week, randomized, double-blind, placebo-controlled Phase 3 study in Japanese patients with type 2 diabetes.[2][3]		

In this study, **Luseogliflozin** was well-tolerated, with a similar incidence of adverse events compared to placebo.[2] Most AEs were reported as mild in severity.[2]

Safety Profile of Luseogliflozin in Combination Therapy

Luseogliflozin has also been studied as an add-on therapy to other oral antidiabetic drugs (OADs). The table below presents the incidence of adverse drug reactions (ADRs) from a 52-week study in Japanese patients.



Add-on Therapy	Incidence of ADRs (%)			
Sulfonylurea	25.4%			
Biguanide	12.4%			
DPP-4 Inhibitor	13.9%			
Thiazolidinedione	16.7%			
Glinide	18.2%			
α-Glucosidase Inhibitor	20.0%			
Data from a 52-week, open-label study of				
Luseogliflozin 2.5 mg (with possible increase to				
5 mg) as add-on therapy.[4]				

Common adverse events (incidence ≥5% in any group) included nasopharyngitis, constipation, and increased urine ketones.[4] When added to a sulfonylurea, the incidence of hypoglycemia was 8.7% for **Luseogliflozin** compared to 4.2% for placebo in a 24-week double-blind period, with no major hypoglycemic events reported.[4]

Comparative Safety with Other SGLT2 Inhibitors

A network meta-analysis of randomized controlled trials provided insights into the comparative safety of nine SGLT2 inhibitors.



Adverse Event	Luseogliflozin vs. Placebo (Odds Ratio)	Ipragliflozin vs. Placebo (Odds Ratio)	Dapagliflozin vs. Placebo (Odds Ratio)	Empagliflozin vs. Placebo (Odds Ratio)
Reproductive Tract Infections	Not Significantly Increased	Not Significantly Increased	Increased Risk	Increased Risk
Pollakiuria	Not Reported	Not Reported	Increased Risk	Increased Risk
Urinary Tract Infections	Not Significantly Increased	Not Significantly Increased	Increased Risk	Not Significantly Increased
Hypovolemia	No Significant Difference	No Significant Difference	No Significant Difference	No Significant Difference
Renal Impairment/Failu re	No Significant Difference	No Significant Difference	No Significant Difference	No Significant Difference
Fracture	No Significant Difference	No Significant Difference	No Significant Difference	No Significant Difference
Diabetic Ketoacidosis	No Significant Difference	No Significant Difference	No Significant Difference	No Significant Difference
Amputation	No Significant Difference	No Significant Difference	No Significant Difference	No Significant Difference
Severe Hypoglycemia	No Significant Difference	No Significant Difference	No Significant Difference	No Significant Difference
Data from a network meta- analysis of 113 randomized controlled trials. [5]				

This analysis suggests that **Luseogliflozin** and Ipragliflozin were not associated with an increased risk of reproductive tract infections, unlike some other SGLT2 inhibitors.[5] Dapagliflozin and Empagliflozin were associated with an increased risk of pollakiuria, while



Remogliflozin and Dapagliflozin were associated with an increased risk of urinary tract infections.[5] No significant differences were found across the SGLT2 inhibitors for several other serious adverse events.[5]

Post-Marketing Surveillance in Elderly Patients

A post-marketing surveillance study in Japan evaluated the safety of **Luseogliflozin** in 1262 elderly patients (mean age 73.0 years) with type 2 diabetes over a one-year period. The incidence of adverse drug reactions was 13.39%.[6] This was noted to be lower than the incidence of 18.7% observed in pre-approval clinical trials that included younger patients.[6] No new safety concerns were identified in this real-world setting.[6]

Experimental Protocols Luseogliflozin Monotherapy Phase 3 Study (JapicCTI111661)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][3]
- Participants: Japanese patients with type 2 diabetes mellitus aged 20-74 years with HbA1c levels between 6.9% and 10.5%, and fasting plasma glucose ≥126 mg/dL, who were on diet and exercise therapy.[2][7]
- Intervention: Patients were randomized to receive either Luseogliflozin 2.5 mg or a placebo once daily for 24 weeks.[2][3]
- Primary Endpoint: Change from baseline in HbA1c at the end of treatment.
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.
 [2][3]

Luseogliflozin Add-on Therapy Studies (JapicCTI-111507 & JapicCTI-111508)

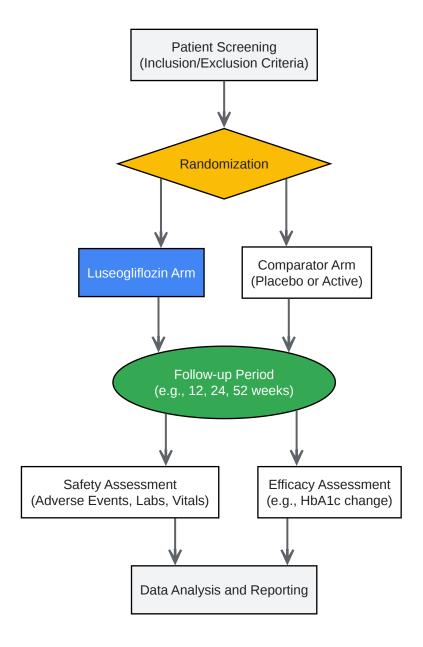
· Study Design:



- Add-on to Sulfonylurea (03-1): A randomized, double-blind, placebo-controlled period of 24 weeks, followed by a 28-week open-label period.[4]
- Add-on to other OADs (03-2): A multicenter, open-label, uncontrolled study for 52 weeks.
- Participants: Japanese patients with type 2 diabetes inadequately controlled with monotherapy of a sulfonylurea or other OADs (biguanides, DPP-4 inhibitors, thiazolidinediones, glinides, or α-glucosidase inhibitors).[4]
- Intervention: Patients received **Luseogliflozin** 2.5 mg once daily. The dose could be increased to 5 mg if glycemic control was insufficient.[4]
- Safety Assessments: Recording and analysis of adverse events, with particular attention to hypoglycemia and events of special interest for SGLT2 inhibitors.[4]

Experimental Workflow





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Caption: A generalized workflow for a randomized controlled clinical trial.

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